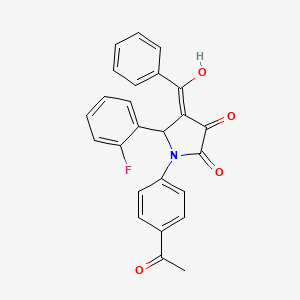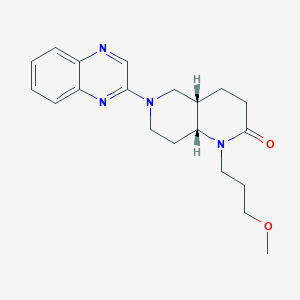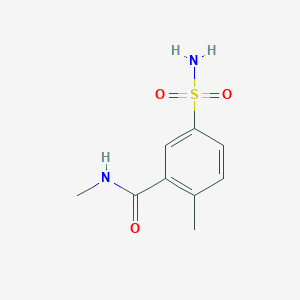![molecular formula C16H13Cl3N2O3 B5326361 3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases, including cancer, hypertension, and cystic fibrosis. DCPIB has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one inhibits VRACs by binding to the channel pore and blocking the flow of anions through the channel. VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases. By inhibiting VRACs, this compound can modulate cell volume and function, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In hypertension, this compound lowers blood pressure by modulating the activity of VRACs in blood vessels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is a potent and specific inhibitor of VRACs, making it an excellent tool for studying the role of VRACs in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, this compound has some limitations, such as its potential toxicity and off-target effects. Researchers should take caution when using this compound in lab experiments and consider its potential side effects.
未来方向
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several potential future applications in various diseases. In cancer, this compound could be used as a therapeutic agent to inhibit cancer cell proliferation and migration. In hypertension, this compound could be used as a novel antihypertensive agent. This compound could also be studied for its potential application in cystic fibrosis, where VRACs play a crucial role in the regulation of airway surface liquid. Furthermore, this compound could be used as a tool to study the role of VRACs in various physiological and pathological processes.
合成方法
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one can be synthesized by reacting 3-chloro-5-pyridin-2-yl-pyridin-2-one with 2-(3,4-dichlorophenyl)morpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure this compound.
科学研究应用
3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. VRACs are known to play a crucial role in cancer cell proliferation and migration. This compound has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. This compound has also been studied for its potential application in hypertension. VRACs are involved in the regulation of blood pressure, and this compound has been shown to lower blood pressure in animal models of hypertension.
属性
IUPAC Name |
3-chloro-5-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-11-2-1-9(5-12(11)18)14-8-21(3-4-24-14)16(23)10-6-13(19)15(22)20-7-10/h1-2,5-7,14H,3-4,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMCWYXSYVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNC(=O)C(=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)


![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)